molecular formula C15H15N3O2 B11679281 N'-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11679281
M. Wt: 269.30 g/mol
InChI Key: AYPOKFKBPYWTTL-BOPFTXTBSA-N
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Description

N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 2-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

Pyridine-3-carbohydrazide+2-EthoxybenzaldehydeN’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide\text{Pyridine-3-carbohydrazide} + \text{2-Ethoxybenzaldehyde} \rightarrow \text{N'-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide} Pyridine-3-carbohydrazide+2-Ethoxybenzaldehyde→N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2-Ethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-(2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-14-8-4-3-6-12(14)11-17-18-15(19)13-7-5-9-16-10-13/h3-11H,2H2,1H3,(H,18,19)/b17-11-

InChI Key

AYPOKFKBPYWTTL-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=O)C2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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